molecular formula C7H10N2O2 B8624659 (R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

(R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

Cat. No.: B8624659
M. Wt: 154.17 g/mol
InChI Key: RCJCMJGBSTUODK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazo[2,1-C][1,4]oxazine ring system, which is a fused bicyclic structure containing both nitrogen and oxygen atoms. The presence of a methanol group attached to the ring system further enhances its chemical properties and reactivity.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

[(6R)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methanol

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2/t6-/m1/s1

InChI Key

RCJCMJGBSTUODK-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](OCC2=NC=CN21)CO

Canonical SMILES

C1C(OCC2=NC=CN21)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable imidazole derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and reduction steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and quantity. The choice of raw materials, reaction conditions, and purification methods are crucial to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the oxazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperature control, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the ring system .

Scientific Research Applications

®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)ethanol: Similar structure with an ethanol group instead of methanol.

    (S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol: Enantiomer of the compound with different stereochemistry.

    ®-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)acetaldehyde: Oxidized form with an aldehyde group.

Uniqueness

The combination of the imidazo[2,1-C][1,4]oxazine ring system with the methanol group provides distinct chemical and biological properties compared to similar compounds .

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